Reduced Lipophilicity vs. Methyl-Substituted Analogs: A Quantified LogP Advantage for Aqueous Solubility
The target compound exhibits a LogP of 1.8691, which is significantly lower than the 5-methyl and 4-methyl analogs, both of which have a LogP of 2.17752 . This reduced lipophilicity, driven by the absence of an additional methyl group on the pyrazole ring, predicts improved aqueous solubility and a lower risk of non-specific binding or metabolic instability often associated with more lipophilic compounds [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8691 |
| Comparator Or Baseline | 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine: LogP = 2.17752; 1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: LogP = 2.17752 |
| Quantified Difference | ΔLogP = -0.3084 (approximately 20% lower) |
| Conditions | Calculated property, standard conditions |
Why This Matters
Lower LogP indicates better aqueous solubility and reduced non-specific binding, which can translate to improved pharmacokinetic profiles and lower clearance in lead optimization.
- [1] Wurz, A. et al. Bioorganic & Medicinal Chemistry Letters. 2009, 19(16), 4724-4728. View Source
